3H-1,2,4-Dithiazole, 5-phenyl-3,3-bis(trifluoromethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3H-1,2,4-Dithiazole, 5-phenyl-3,3-bis(trifluoromethyl)- is a heterocyclic compound that contains nitrogen, sulfur, and carbon atoms in its ring structure. This compound is known for its unique chemical properties and reactivity, making it a valuable subject of study in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3H-1,2,4-Dithiazole, 5-phenyl-3,3-bis(trifluoromethyl)- typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 5-phenyl-1,2,4-dithiazole-3-thione with trifluoromethylating agents . The reaction conditions often require the use of anhydrous solvents and specific catalysts to ensure high yield and purity of the product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
3H-1,2,4-Dithiazole, 5-phenyl-3,3-bis(trifluoromethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form dithiazole oxides.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.
Substitution: The compound can undergo substitution reactions, where one or more atoms in the ring are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like mCPBA (meta-Chloroperoxybenzoic acid) for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield dithiazole oxides, while substitution reactions can produce a variety of substituted dithiazoles .
Wissenschaftliche Forschungsanwendungen
3H-1,2,4-Dithiazole, 5-phenyl-3,3-bis(trifluoromethyl)- has several scientific research applications:
Wirkmechanismus
The mechanism by which 3H-1,2,4-Dithiazole, 5-phenyl-3,3-bis(trifluoromethyl)- exerts its effects involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to interact with various enzymes and receptors, influencing their activity and leading to specific biological effects . The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that the compound may modulate certain signaling pathways and enzymatic activities .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3H-1,2,4-Dithiazole-3-thione: Another dithiazole compound with similar reactivity but different substituents.
1,2-Dithiole-3-thione: A related compound with a similar sulfur-containing ring structure.
3-phenyl-1,2,4-dithiazoline-5-one: A sulfurizing reagent with similar chemical properties.
Uniqueness
3H-1,2,4-Dithiazole, 5-phenyl-3,3-bis(trifluoromethyl)- is unique due to its trifluoromethyl groups, which impart distinct chemical and physical properties.
Eigenschaften
CAS-Nummer |
55015-72-0 |
---|---|
Molekularformel |
C10H5F6NS2 |
Molekulargewicht |
317.3 g/mol |
IUPAC-Name |
5-phenyl-3,3-bis(trifluoromethyl)-1,2,4-dithiazole |
InChI |
InChI=1S/C10H5F6NS2/c11-9(12,13)8(10(14,15)16)17-7(18-19-8)6-4-2-1-3-5-6/h1-5H |
InChI-Schlüssel |
ZCECLLJQVHPJHQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=NC(SS2)(C(F)(F)F)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.